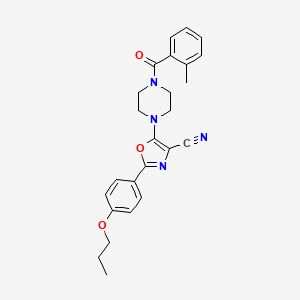

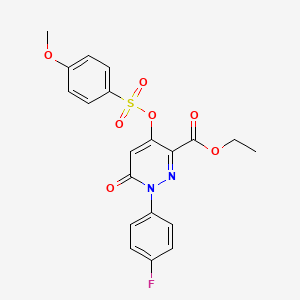

![molecular formula C23H15ClF2N2O2 B2951843 (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone CAS No. 477711-66-3](/img/structure/B2951843.png)

(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone has a molecular formula of C24H18ClFN2O2 . It has an average mass of 420.863 Da and a monoisotopic mass of 420.104095 Da .

Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name and its molecular formula. The IUPAC name provides a systematic way of naming organic compounds and indicates the structure of the molecule. The molecular formulaC24H18ClFN2O2 gives the number of each type of atom in the molecule. Physical And Chemical Properties Analysis

The compound has a boiling point of 125-127 degrees . It is a solid at ambient temperature .Scientific Research Applications

Based on the information available, here is a general overview of potential scientific research applications for the compound (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone:

Antiviral Research

Indole derivatives, which may include compounds similar to the one , have shown potential in antiviral research, particularly against HIV .

Anti-inflammatory Studies

These compounds may also be explored for their anti-inflammatory properties in various biological studies .

Anticancer Activities

There is interest in indole derivatives for their potential anticancer activities, which could extend to the compound .

Antimicrobial Applications

Research into antimicrobial properties is another area where such compounds might be applied .

Antitubercular Potential

Compounds with a similar structure have been evaluated for their antitubercular activity against Mycobacterium tuberculosis .

Industrial Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It has been found to exhibit potent in vitro antipromastigote activity , suggesting that it may target proteins or enzymes involved in the life cycle of promastigotes.

Mode of Action

It is likely that the compound interacts with its target through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and pi-stacking . These interactions may lead to conformational changes in the target protein, altering its function and leading to the observed biological effects.

Biochemical Pathways

Given its antipromastigote activity , it is plausible that it interferes with essential biochemical pathways in promastigotes, such as those involved in DNA replication, protein synthesis, or energy metabolism.

Result of Action

The compound has been shown to exhibit potent in vitro antipromastigote activity This suggests that it may inhibit the growth and proliferation of promastigotes, potentially leading to their death

properties

IUPAC Name |

[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClF2N2O2/c24-20-5-2-6-21(26)19(20)14-30-18-4-1-3-16(13-18)22-11-12-28(27-22)23(29)15-7-9-17(25)10-8-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKUUZQDNMBDBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NN(C=C3)C(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

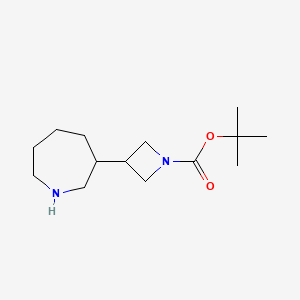

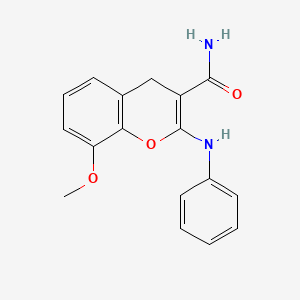

![4-(Dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2951760.png)

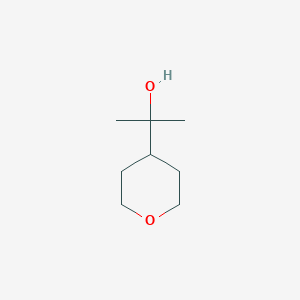

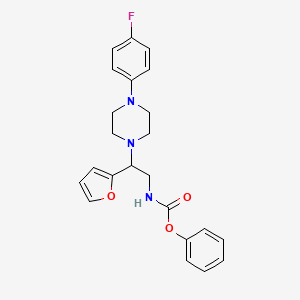

![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2951761.png)

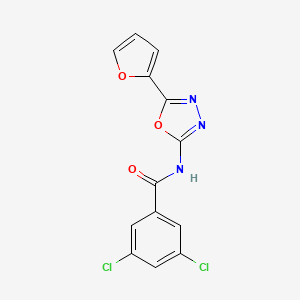

![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2951771.png)

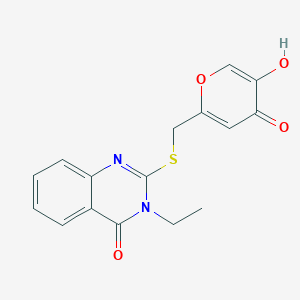

![N-(4-butylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2951774.png)